molecular formula C7H7N3 B1429218 5-(Methylamino)picolinonitrile CAS No. 1256806-82-2

5-(Methylamino)picolinonitrile

Cat. No.: B1429218
CAS No.: 1256806-82-2
M. Wt: 133.15 g/mol
InChI Key: WMBBYSJOTOXRPG-UHFFFAOYSA-N
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Description

Significance of the Picolinonitrile Scaffold in Heterocyclic Chemistry

The picolinonitrile scaffold, a pyridine (B92270) ring substituted with a nitrile group, is a key building block in the synthesis of more complex heterocyclic systems. nih.gov Its derivatives are prevalent in medicinal chemistry due to their ability to interact with a wide range of biological targets. rsc.orgnih.gov The presence of both a pyridine ring and a nitrile group offers multiple sites for chemical modification, allowing for the fine-tuning of a molecule's properties. smolecule.com Nitrogen-containing heterocycles, in particular, are abundant in nature and form the basis of many vitamins, hormones, and antibiotics. rsc.orgnih.gov The versatility of the picolinonitrile framework has led to its incorporation into compounds investigated for a variety of therapeutic areas. dntb.gov.uaacs.org

Scope and Research Focus on 5-(Methylamino)picolinonitrile

This article focuses specifically on the chemical compound this compound. It is an organic compound with the chemical formula C7H7N3. lookchem.com This particular isomer, where the methylamino group is at the 5-position of the pyridine ring, has garnered attention as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. lookchem.com The structure of this compound provides a foundation for further chemical modifications, making it a subject of interest in the development of new compounds with specific biological or material properties. lookchem.comlookchem.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C7H7N3 lookchem.com
Molecular Weight 133.15 g/mol lookchem.comsigmaaldrich.com
CAS Number 1256806-82-2 lookchem.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methylamino)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-9-7-3-2-6(4-8)10-5-7/h2-3,5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBBYSJOTOXRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256806-82-2
Record name 5-(methylamino)pyridine-2-carbonitrile
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Synthetic Methodologies and Chemical Transformations of 5 Methylamino Picolinonitrile

Established Synthetic Routes to 5-(Methylamino)picolinonitrile

The synthesis of specifically substituted picolinonitriles like this compound often involves multi-step processes that require careful control over reaction conditions to ensure desired outcomes.

Precursor Synthesis and Reaction Optimization

The synthesis of picolinonitrile derivatives frequently starts with pre-functionalized pyridine (B92270) rings. A common strategy involves the nucleophilic substitution of a leaving group on the pyridine ring. For instance, a halogenated picolinonitrile can serve as a precursor. The reaction of a compound like 6-chloropicolinonitrile with methylamine (B109427) can introduce the methylamino group. vulcanchem.com Optimization of such reactions typically involves adjusting parameters like temperature, solvent, and the presence of a base to maximize yield and purity. For example, nucleophilic substitution reactions on chloropyridines are often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the reduction of a nitro group to an amino group, which can then be methylated. The reduction of a precursor like 5-nitro-3-trifluoromethylpyridine-2-carbonitrile using agents such as iron or tin in an acidic medium is a known method for introducing an amino group. smolecule.comchemicalbook.com Subsequent N-methylation would yield the desired product.

The table below outlines a representative synthetic condition for a related nucleophilic substitution reaction.

ParameterValue/Range
Substrate 6-Chloropicolinonitrile
Nucleophile Methylamine
Solvent DMF
Temperature 80–100°C
Reaction Time 12–24 hours
Yield 60–70%
Table 1: Representative Conditions for Nucleophilic Substitution on a Picolinonitrile Core.

Regioselective Synthesis Strategies

Achieving the correct substitution pattern on the pyridine ring is a critical challenge in the synthesis of compounds like this compound. vulcanchem.com Regioselectivity is often dictated by the directing effects of existing substituents on the pyridine ring. For instance, the inherent electronic properties of the pyridine ring favor nucleophilic attack at the 2- and 4-positions. However, the presence of other functional groups can alter this reactivity.

Strategies to control regioselectivity include the use of directing groups, which can be later removed, or the careful choice of reaction conditions that favor one isomer over another. For complex molecules, multi-step syntheses are often designed to introduce substituents in a specific order to achieve the desired regiochemistry. The development of regioselective methods, such as those involving transition metal catalysis, is an active area of research. rsc.orgthieme.de

Derivatization and Functionalization Reactions of the Picolinonitrile Core

The picolinonitrile core of this compound offers multiple sites for further chemical modification, including the methylamino group, the nitrile functionality, and the pyridine ring itself.

Reactions Involving the Methylamino Group

The methylamino group is a nucleophilic secondary amine and can participate in a variety of chemical reactions.

Acylation: The methylamino group can react with acylating agents like acyl chlorides or anhydrides to form amides. vulcanchem.com

Alkylation: Further alkylation of the secondary amine with alkyl halides can lead to the formation of tertiary amines. vulcanchem.com

Participation in Cyclization Reactions: The amine functionality can be a key component in the construction of fused heterocyclic ring systems.

The table below summarizes common reactions of the aminomethyl group, which shares reactivity patterns with the methylamino group.

Reaction TypeReagent ExampleProduct Type
AcylationAcyl chloridesAmides
AlkylationAlkyl halidesSecondary or Tertiary Amines
Table 2: Common Reactions of the Aminomethyl Group. vulcanchem.com

Transformations at the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into several other functionalities. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. vulcanchem.comlibretexts.org

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), produces a primary amine. vulcanchem.comlibretexts.org This reaction offers a route to aminomethylpyridine derivatives.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. vulcanchem.comresearchgate.net For example, [3+2] cycloaddition reactions with nitrile imines can yield triazoles. nih.govmdpi.com

The table below details common transformations of the nitrile group.

Reaction TypeReagent(s)Resulting Functional Group
HydrolysisH₃O⁺ or OH⁻/H₂OCarboxylic Acid
ReductionLiAlH₄Primary Amine
CycloadditionNitrile IminesTriazole
Table 3: Transformations of the Nitrile Functionality.

Pyridine Ring Functionalization and Modification

The pyridine ring itself can undergo further functionalization, although the existing substituents will influence the position and feasibility of these reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, or with highly activated electrophiles, substitution can occur. The directing influence of the existing methylamino and nitrile groups would need to be considered.

Nucleophilic Aromatic Substitution: Halogenated derivatives of this compound could undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups. vulcanchem.com

Metal-Catalyzed Cross-Coupling Reactions: If a halogen is present on the pyridine ring, transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination can be employed to form new carbon-carbon or carbon-nitrogen bonds. smolecule.com

Ring Construction/Modification: More advanced synthetic strategies can involve the construction of the pyridine ring itself with the desired substitution pattern already in place, for example, through condensation reactions or cycloadditions. baranlab.orgwikipedia.org

Mechanistic Investigations of Key Synthetic Reactions

The primary synthetic routes to this compound and its subsequent reactions often involve palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. While specific mechanistic studies for this compound are not extensively documented in dedicated literature, the underlying mechanisms of these key transformations are well-established and can be applied to understand its formation and reactivity.

A probable and widely utilized method for the synthesis of this compound involves the Buchwald-Hartwig amination . This reaction would couple a 5-halopicolinonitrile (e.g., 5-bromo- or 5-chloropicolinonitrile) with methylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (5-halopicolinonitrile) to form a palladium(II) species.

Amine Coordination and Deprotonation: The amine (methylamine) coordinates to the palladium(II) complex. Subsequent deprotonation by the base in the reaction mixture forms a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the carbon-nitrogen bond by reductive elimination from the palladium-amido complex, yielding the desired this compound and regenerating the palladium(0) catalyst.

An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which would lead to hydrodehalogenation of the starting aryl halide and the formation of an imine. lookchem.com The choice of ligand is crucial in minimizing such side reactions and promoting efficient reductive elimination. Sterically hindered phosphine ligands are often employed to facilitate this final step. lookchem.com

Another key reaction involving picolinonitrile scaffolds is the Suzuki-Miyaura coupling , which forms carbon-carbon bonds. While not directly used for the synthesis of the title compound itself, it is relevant for its further functionalization. For instance, if this compound were to be modified by the addition of an aryl or heteroaryl group at another position (if a suitable handle is present), a Suzuki-Miyaura coupling would be a standard method. The mechanism involves an oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination. sci-hub.se

This compound as a Synthetic Intermediate for Complex Molecules

The utility of this compound as a building block is demonstrated in its incorporation into larger, often biologically active, molecules. Its structure provides a key fragment for the construction of compounds with therapeutic potential.

For example, the picolinonitrile moiety is a common feature in various kinase inhibitors. In the development of Checkpoint Kinase 1 (CHK1) inhibitors for the treatment of hematologic malignancies, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were synthesized. sci-hub.seorganic-chemistry.org While not the exact compound, the synthetic strategies employed are directly applicable. In these syntheses, a substituted pyrimidine (B1678525) is coupled to a picolinonitrile derivative using Buchwald-Hartwig amination. The methylamino group in this compound could similarly act as the nucleophile in such a coupling with a suitable heterocyclic halide.

Furthermore, the amino group of this compound can be further functionalized. For instance, it can undergo acylation, alkylation, or be used in condensation reactions to build more complex side chains. The nitrile group can also be a site for chemical modification, such as reduction to a primary amine or hydrolysis to a carboxylic acid, although these transformations would alter the core picolinonitrile structure.

Patent literature also highlights the importance of substituted picolinonitriles in the synthesis of modulators for nuclear receptors, such as the androgen receptor. google.com In one example, a related compound, 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine, is synthesized via a palladium-catalyzed cyanation of the corresponding 2-chloropyridine. google.com This underscores the role of the picolinonitrile framework as a key component in the design of new therapeutic agents.

The following table summarizes the potential transformations and applications of this compound as a synthetic intermediate.

Precursor/ReactantReagents and ConditionsProduct TypePotential Application of Product
5-Halopicolinonitrile, MethylaminePd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)This compound Intermediate for further synthesis
This compound , Heterocyclic HalidePd catalyst, Ligand, Base (Buchwald-Hartwig Amination)N-Aryl-5-(methylamino)picolinonitrile derivativesKinase inhibitors
This compound , Arylboronic acid (if another halide is present on the ring)Pd catalyst, Base (Suzuki-Miyaura Coupling)Arylated this compound derivativesBiologically active compounds
This compound , Acyl Chloride/AnhydrideBaseN-Acyl-5-(methylamino)picolinonitrileFunctionalized intermediates

Advanced Spectroscopic Characterization and Structural Analysis of 5 Methylamino Picolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Assignments and Conformational Insights

The ¹H NMR spectrum of 5-(Methylamino)picolinonitrile is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine proton. The chemical shifts of the aromatic protons on the pyridine (B92270) ring are influenced by the electron-withdrawing nitrile group and the electron-donating methylamino group.

Based on studies of substituted aminopyridines, the proton ortho to the nitrile group (H-6) would likely appear at the most downfield position due to the strong anisotropic and electron-withdrawing effects of the cyano group. tandfonline.comtandfonline.com The proton ortho to the methylamino group (H-4) and the proton meta to both substituents (H-3) would resonate at intermediate chemical shifts. The exact positions are dependent on the solvent and concentration. tandfonline.com

The methyl group protons of the methylamino substituent would appear as a singlet, or a doublet if coupling to the N-H proton is observed, in the upfield region of the spectrum. The N-H proton itself would likely present as a broad singlet, and its chemical shift can be highly variable depending on factors like solvent, temperature, and concentration, due to hydrogen bonding and chemical exchange.

Conformational insights can be gleaned from the coupling constants between adjacent protons and through-space interactions observed in NOESY experiments. The rotation around the C5-N bond of the methylamino group could be restricted, potentially leading to different conformations that might be observable at low temperatures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-6~8.2 - 8.5d~2.0
H-4~7.3 - 7.6dd~8.5, 2.5
H-3~6.8 - 7.1d~8.5
N-HVariable (e.g., 4.0 - 5.5)br s-
N-CH₃~2.9 - 3.1s (or d)- (or ~5.0 if coupled to N-H)

Note: These are estimated values based on analogous structures and are subject to variation based on experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. For this compound, six distinct signals are expected for the six carbon atoms of the pyridine ring and the methyl group, in addition to the nitrile carbon.

The carbon of the nitrile group (C≡N) is characteristically found in the 115-125 ppm range. The pyridine ring carbons will have chemical shifts influenced by the substituents. The carbon atom attached to the nitrile group (C-2) and the carbon bearing the methylamino group (C-5) will be significantly affected. researchgate.net The remaining ring carbons (C-3, C-4, C-6) will also show distinct chemical shifts. The methyl carbon will appear at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2~135 - 145
C-3~110 - 120
C-4~130 - 140
C-5~145 - 155
C-6~150 - 160
C≡N~115 - 125
N-CH₃~30 - 35

Note: These are estimated values based on general substituent effects on pyridine rings and are subject to variation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for elucidating the complete molecular structure. walisongo.ac.idresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. uzh.ch For this compound, cross-peaks would be expected between the adjacent aromatic protons (H-3 and H-4). If the N-H proton is coupled to the methyl protons, a corresponding cross-peak would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. magritek.comnih.gov It would allow for the direct assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. columbia.educeitec.cz NOESY can be used to confirm the substitution pattern on the aromatic ring and to investigate the preferred conformation of the methylamino group relative to the pyridine ring. For example, a NOE between the N-H or N-CH₃ protons and the H-4 or H-6 protons would provide conformational details.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. utoronto.ca

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the nitrile, secondary amine, and substituted pyridine moieties.

Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the IR spectrum in the region of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile. savemyexams.com This band would also be present, though potentially weaker, in the Raman spectrum.

N-H Stretch: The secondary amine N-H stretching vibration should appear as a single, medium-intensity band in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are expected to occur just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. pressbooks.pub

C=C and C=N Ring Stretches: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region of both the IR and Raman spectra.

N-H Bend: The N-H bending vibration of the secondary amine is expected in the region of 1550-1650 cm⁻¹ in the IR spectrum.

C-N Stretch: The C-N stretching vibration of the methylamino group would likely be observed in the 1250-1350 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
NitrileC≡N Stretch2220 - 2240Strong, SharpMedium
Secondary AmineN-H Stretch3300 - 3500MediumWeak
AromaticC-H Stretch3000 - 3100MediumMedium
MethylC-H Stretch2850 - 2960MediumMedium
Pyridine RingC=C, C=N Stretch1400 - 1600Medium to StrongMedium to Strong
Secondary AmineN-H Bend1550 - 1650MediumWeak
Aryl-NC-N Stretch1250 - 1350MediumMedium

Solid-State and Solution-Phase Vibrational Analysis

Comparing the vibrational spectra of this compound in the solid state and in solution can provide insights into intermolecular interactions, such as hydrogen bonding. In the solid state, strong intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen atom of the pyridine ring or nitrile group of another molecule is possible. This would typically lead to a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum compared to the spectrum recorded in a dilute solution in a non-polar solvent.

Furthermore, crystal packing effects in the solid state can lead to splitting of certain vibrational bands, a phenomenon known as Davydov splitting or crystalline splitting. spectroscopyonline.com This would be particularly noticeable for sharp and well-defined peaks. In solution, these effects are absent, and the vibrational bands are generally broader due to the more disordered molecular environment. Raman spectroscopy can also be sensitive to these phase differences and can be a powerful tool for studying polymorphism. thermofisher.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for elucidating the structure of organic compounds by measuring the mass-to-charge ratio (m/z) of their ions. For this compound, mass spectrometry provides definitive information on its molecular weight and offers insights into its structural connectivity through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high accuracy and precision. measurlabs.com This capability allows for the determination of the elemental composition of the parent molecule and its fragments. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. measurlabs.comthermofisher.com

For this compound, with a molecular formula of C₇H₇N₃, HRMS is crucial for confirming its elemental composition. lookchem.com The technique ionizes the sample, and the resulting ions are separated based on their precise mass-to-charge ratios. measurlabs.com The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers allows for mass measurements with errors in the low parts-per-million (ppm) range. thermofisher.comspectroscopyonline.com The experimentally determined monoisotopic mass is then compared to the theoretically calculated exact mass to confirm the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₇H₇N₃
Calculated Monoisotopic Mass (M)133.063997 u
Protonated Molecule [M+H]⁺134.071822 u
Typical Mass AnalyzerOrbitrap, TOF
Common Ionization MethodElectrospray Ionization (ESI)

In mass spectrometry, after the initial ionization, the molecular ion ([M]⁺ or [M+H]⁺) can undergo fragmentation, breaking down into smaller, charged fragments and neutral losses. tutorchase.com The analysis of these fragmentation patterns provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound is dictated by the stability of the resulting ions and neutral species, influenced by the pyridine ring, the methylamino group, and the nitrile group.

Common fragmentation pathways for aromatic and nitrogen-containing compounds can be proposed:

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical (•CH₃), forming a stable secondary amine cation.

Loss of HCN: The pyridine ring and the nitrile group are potential sources for the loss of a neutral hydrogen cyanide (HCN) molecule, a common fragmentation for pyridine and nitrile compounds.

Ring Cleavage: More energetic conditions can induce the fragmentation of the pyridine ring itself, leading to a complex pattern of smaller fragments.

McLafferty Rearrangement: While less common for this specific structure, intramolecular hydrogen rearrangement followed by cleavage could occur if a suitable six-membered transition state can be formed. libretexts.org

Analyzing the m/z values of the detected fragment ions allows for the reconstruction of these pathways, confirming the connectivity of the atoms within the molecule. tutorchase.comresearchgate.net

Table 2: Proposed Mass Spectrometry Fragmentation of this compound
Proposed Fragment Ionm/z (Theoretical)Proposed Neutral Loss
[C₇H₇N₃]⁺ (Molecular Ion)133.06-
[C₆H₄N₃]⁺118.04•CH₃
[C₆H₆N₂]⁺106.05HCN
[C₅H₄N]⁺ (Pyridyl fragment)78.03C₂H₃N₂

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. ej-eng.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule responsible for light absorption. The spectrum provides information about the electronic structure, including conjugated π-systems. libretexts.org

The structure of this compound contains a pyridine ring, which is an aromatic chromophore, substituted with a methylamino group (-NHCH₃), an auxochrome, and a nitrile group (-C≡N). The electronic spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. wikipedia.org

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other molecules with double or triple bonds. libretexts.org In this compound, these are expected to be intense absorption bands.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atoms, to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions. libretexts.org

The presence of the electron-donating methylamino group and the electron-withdrawing nitrile group on the pyridine ring influences the energy of these transitions. The methylamino group, an auxochrome, typically causes a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) of the primary absorption bands of the pyridine chromophore. uobabylon.edu.iq The solvent used can also influence the position and intensity of absorption bands through solute-solvent interactions. wikipedia.orguobabylon.edu.iq

Table 3: Representative UV-Vis Absorption Data for this compound
λmax (nm) (Hypothetical)Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) (Hypothetical)Assigned Electronic TransitionSolvent
~220-240~10,000 - 15,000π → πEthanol/Methanol
~270-290~5,000 - 8,000π → πEthanol/Methanol
~310-330~500 - 1,000n → π*Ethanol/Methanol
Note: These values are illustrative and represent typical ranges for substituted pyridines.

Application of Spectroscopic Data in Compound Characterization and Purity Assessment

The comprehensive analysis of a chemical compound like this compound relies on the synergistic use of multiple spectroscopic techniques. The data obtained from HRMS, fragmentation analysis, and UV-Vis spectroscopy collectively provide a robust confirmation of the compound's identity, structure, and purity.

Structural Confirmation: HRMS provides the exact elemental formula, which is the first step in identification. measurlabs.com The fragmentation pattern from tandem MS then acts as a structural fingerprint, confirming the specific arrangement of atoms and functional groups. For instance, observing the loss of a methyl group and HCN from the molecular ion of this compound would strongly support its proposed structure. tutorchase.com

Purity Assessment: UV-Vis spectroscopy is a valuable tool for quantitative analysis and purity determination. ej-eng.org According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. bioglobax.com By preparing a calibration curve with standards of known concentration, the concentration and therefore the purity of an unknown sample of this compound can be determined. The presence of impurities with different chromophores may be detected by the appearance of additional absorption bands or shifts in the expected λmax. Furthermore, techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector are standard for separating the main compound from any impurities and quantifying them. While not a primary method for purity assessment on its own, techniques like quantitative NMR (qNMR) are often used for the definitive determination of chemical purity against a certified reference standard. nist.gov

Computational Chemistry and Theoretical Modeling of 5 Methylamino Picolinonitrile

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)Computational methods can predict spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Vibrational frequencies, corresponding to peaks in an Infrared (IR) spectrum, can also be computed from the optimized geometry. These predicted spectra can aid in the identification and characterization of the compound.

Although these computational methodologies are well-established for analyzing organic molecules, their specific application to 5-(Methylamino)picolinonitrile has not been documented in retrievable scientific literature. Therefore, the creation of detailed data tables and a thorough discussion of research findings as requested is not possible at this time. The scientific community has yet to publish a dedicated computational study on this specific compound.

Medicinal Chemistry and Biological Activity Studies of 5 Methylamino Picolinonitrile Derivatives

Role as a Privileged Scaffold in Drug Discovery and Development

The concept of a "privileged scaffold" refers to molecular frameworks capable of serving as ligands for a diverse range of biological receptors. nih.gov These structures provide a template for developing compounds with impacts across biology and medicine. mdpi.com The pyridine (B92270) ring system, a core component of picolinonitrile, is considered an attractive and privileged scaffold. mdpi.comekb.eg It is found in numerous natural and synthetic compounds with significant biological activity. mdpi.comekb.eg

Similarly, related structures like quinoline (B57606) and nicotinonitrile have been identified as prime examples of privileged structures in anticancer drug discovery. ekb.egnih.gov The utility of these scaffolds lies in their capacity for structural optimization through established synthetic pathways, allowing for the creation of diverse compound libraries. nih.govnih.gov The 5-(methylamino)picolinonitrile framework builds upon this foundation, offering a versatile starting point for the rational design of new lead drug candidates targeting various biological pathways. lookchem.com

Exploration of Biological Targets and Mechanisms of Action

Derivatives of this compound have been investigated for their interaction with various biological targets, leading to the discovery of potent inhibitors, particularly in the realm of cancer research.

A primary area of investigation for this compound derivatives has been the inhibition of protein kinases, which are crucial regulators of cellular processes. Checkpoint kinase 1 (CHK1), a serine-threonine kinase, has emerged as a key target. nih.govacs.org CHK1 is a critical component of the cellular response to DNA damage, and its inhibition is a potential anti-cancer strategy. nih.govacs.org

Through rational optimization of a lead compound, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as potent and highly selective CHK1 inhibitors. cornell.edunih.gov One standout molecule, compound (R)-17, demonstrated exceptional potency and selectivity. cornell.edunih.gov

Table 1: CHK1 Inhibition Data for a this compound Derivative

Compound CHK1 IC₅₀ (nM) CHK2 IC₅₀ (nM) Selectivity (CHK2/CHK1) Z-138 Cell Line IC₅₀ (µM)

Data sourced from the European Journal of Medicinal Chemistry. cornell.edunih.gov

This potent inhibition of CHK1 leads to the disruption of the DNA damage response pathway. nih.gov In cancer cells, this can lead to an accumulation of DNA damage and ultimately, cell death. acs.org Compound (R)-17 effectively inhibited the growth of malignant hematopathy cell lines and significantly suppressed tumor growth in a xenograft model as a single agent. cornell.edunih.gov Further studies led to the development of another derivative, compound 6c, which also exhibited significant antiproliferative effects and demonstrated synergistic effects when combined with the chemotherapy agent gemcitabine. nih.govmedchemexpress.cn

While kinase inhibition is the most prominently studied activity, the broader picolinonitrile scaffold has been explored for other enzyme targets. For example, derivatives of the related nicotinonitrile scaffold have been investigated as inhibitors of Aurora kinases and vascular endothelial growth factor receptor 2 (VEGFR-2). ekb.eg However, for this compound specifically, the predominant focus of published research has been on its development as a kinase inhibitor, particularly targeting CHK1.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. mdpi.com For this compound derivatives, SAR studies have been crucial in optimizing their potency and selectivity as kinase inhibitors.

Systematic modifications of the core structure have been explored to enhance the inhibitory activity of this compound derivatives. In the development of CHK1 inhibitors, a lead compound, MCL1020, which had modest inhibitory activity, was rationally optimized. cornell.edunih.gov This optimization involved creating a series of 36 novel 5-(pyrimidin-2-ylamino) picolinonitrile derivatives. cornell.edu

One key modification involved the introduction of a trifluoromethyl group. This strategy was used to develop orally bioavailable CHK1 inhibitors, leading to the identification of compound 6c, which showed considerably higher plasma exposure in mice and good kinase selectivity. nih.gov The modifications focused on attaching different substituted pyrimidine (B1678525) rings at the 5-amino position of the picolinonitrile core, demonstrating that this position is critical for interaction with the target kinase.

Table 2: Impact of Core Modifications on CHK1 Inhibition

Compound Core Structure Modification CHK1 IC₅₀ (nM)
MCL1020 5-(pyrimidin-2-ylamino)picolinonitrile Lead Compound Modest Activity
(R)-17 5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile Optimized pyrimidine and substitution at position 3 0.4

Data compiled from medicinal chemistry studies. nih.govcornell.edunih.gov

The methylamino group at the 5-position of the picolinonitrile ring is a key feature of this scaffold. lookchem.com In the context of the developed CHK1 inhibitors, the amino group at this position serves as a crucial linker to the larger, substituted pyrimidine moiety that is essential for high-affinity binding to the kinase. cornell.edu The optimization from the initial lead compound to highly potent molecules like (R)-17 involved modifications to the group attached to this 5-amino linker. nih.gov Specifically, the structure of (R)-17 features a 4-(methylamino)pyrimidin-2-yl group attached to the 5-amino position of the picolinonitrile. cornell.edunih.gov This indicates that while the primary amino group on the picolinonitrile is a critical anchor point, the substitutions on the attached pyrimidine, including its own methylamino group, are primary drivers of potency and selectivity. The precise impact of the methyl group on the picolinonitrile's amino linker itself, versus an unsubstituted amine, is a finer detail within the broader SAR of the entire derivative.

Design and Synthesis of Novel Derivatives with Enhanced Properties

The journey to enhance the therapeutic efficacy of this compound derivatives begins with rational drug design and sophisticated synthetic strategies. The core principle lies in modifying the parent structure to optimize its interaction with biological targets, improve its pharmacokinetic profile, and minimize off-target effects.

A notable strategy in the design of novel derivatives involves the use of virtual screening to identify lead compounds. For instance, the lead compound MCL1020, which showed modest inhibitory activity against the CHK1 kinase, was identified through such methods. This initial finding paved the way for the rational optimization and synthesis of a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives as potent CHK1 inhibitors nih.gov. The synthesis of these complex molecules often involves multi-step reaction sequences. For example, the creation of novel morpholinopyrimidine-5-carbonitriles involves the integration of a heterocycle at the 2-position of a key intermediate, 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, leading to a variety of Schiff bases and other analogs nih.gov.

Synthetic methodologies can range from traditional condensation reactions to more modern enzymatic processes. For instance, the synthesis of novel nicotinonitrile derivatives bearing imino moieties has been achieved through the reaction of hydrazonoyl chlorides with pyrazolopyridine carbonitrile precursors nih.gov. Similarly, quinoxalinone derivatives have been synthesized through the condensation of phenylenediamine with sodium pyruvate, followed by a series of reactions including alkylation, hydrazinolysis, and chlorination to introduce diverse functional groups mdpi.com. These synthetic endeavors aim to produce a library of compounds with varied substituents, allowing for a comprehensive exploration of the structure-activity relationship (SAR).

In Vitro Pharmacological Evaluation of Derivatives

Once synthesized, the novel this compound derivatives undergo rigorous in vitro pharmacological evaluation to assess their biological activity and potential as therapeutic agents. This evaluation typically involves a combination of cell-based and biochemical assays.

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of the synthesized compounds against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. For example, the cytotoxicity of novel pyrimidine-5-carbonitrile derivatives was evaluated against MCF-7 (breast cancer) and K562 (leukemia) cell lines using this method nih.gov.

These assays provide crucial data on the concentration of the compound required to inhibit cell growth by 50% (IC50). For instance, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were evaluated for their ability to inhibit the growth of various malignant hematopathy cell lines, with one promising compound, (R)-17, showing an IC50 of 0.013 μM against the Z-138 cell line nih.gov. Similarly, novel nicotinonitrile derivatives demonstrated potent antiproliferative activity against breast (MCF-7) and colon (HCT-116) cell lines, with some derivatives exhibiting IC50 values in the low micromolar range (1-3 µM) nih.gov.

Beyond general cytotoxicity, cell-based assays can also elucidate the mechanism of action. Flow cytometry analysis can reveal the effects of a compound on the cell cycle. For example, a pyrimidine-5-carbonitrile derivative was found to cause cell cycle arrest at the S-phase in K562 cells nih.gov. Another study on an imidazacridine derivative showed it induced cell cycle arrest at the G0/G1 phase in leukemia/lymphoma cells and at the G2/M phase in breast cancer cells nih.gov.

Cytotoxicity of Selected Picolinonitrile Derivatives
CompoundCell LineIC50 (µM)Reference
(R)-17Z-138 (Mantle Cell Lymphoma)0.013 nih.gov
Nicotinonitrile Derivative 5gMCF-7 (Breast Cancer)~1-3 nih.gov
Nicotinonitrile Derivative 7iHCT-116 (Colon Cancer)~1-3 nih.gov
Pyrimidine-5-carbonitrile 7fK562 (Leukemia)Potent Activity nih.gov

To understand the molecular mechanism of action, biochemical assays are employed to assess the direct interaction of the compounds with their intended biological targets, such as specific enzymes or receptors. These assays are crucial for confirming target engagement and determining the potency of the derivatives.

For compounds designed as kinase inhibitors, enzymatic assays are performed to measure the inhibition of the target kinase's activity. For example, the most promising 5-(pyrimidin-2-ylamino)picolinonitrile derivative, (R)-17, was found to have an IC50 of 0.4 nM against CHK1 kinase, with remarkable selectivity (>4300-fold) over the related CHK2 kinase nih.gov. In another study, novel nicotinonitrile derivatives were evaluated for their ability to inhibit tyrosine kinase (TK), with the most potent compounds inhibiting the enzyme by 86-89% and exhibiting IC50 values of 311 and 352 nM nih.gov.

These biochemical assays are not limited to kinases. For instance, coumarin (B35378) derivatives tagged with pyrano-pyridine moieties were investigated for their inhibitory activity against E. coli DNA gyrase and topoisomerase IV, revealing that they inhibit DNA gyrase and thus cell division nih.gov. The data from these assays are critical for establishing a clear structure-activity relationship and for guiding further optimization of the lead compounds.

Biochemical Activity of Selected Picolinonitrile Derivatives
CompoundTargetIC50 (nM)Reference
(R)-17CHK1 Kinase0.4 nih.gov
Nicotinonitrile Derivative 8Tyrosine Kinase311 nih.gov
Nicotinonitrile Derivative 5gTyrosine Kinase352 nih.gov

In Vivo Efficacy Studies in Disease Models (e.g., Oncology)

Following promising in vitro results, the most potent and selective derivatives are advanced to in vivo studies to evaluate their efficacy in relevant disease models, most commonly in oncology. These studies, often conducted in animal models such as mice bearing tumor xenografts, are a critical step in the preclinical development of a potential drug candidate.

The primary goal of these studies is to determine if the compound can inhibit tumor growth in a living organism. For example, the CHK1 inhibitor, (R)-17, was evaluated in a Z-138 cell inoculated xenograft model. When administered intravenously at a dose of 20 mg/kg, it significantly suppressed tumor growth, achieving a tumor growth inhibition (TGI) of 90.29% as a single agent, without affecting the body weight of the animals nih.gov. This demonstrates the compound's potential for monotherapy in hematologic malignancies.

In another example, an aminosteroid (B1218566) derivative, RM-581, was shown to be effective in blocking the growth of androgen-dependent prostate cancer tumors in mice. When administered orally, it not only halted tumor growth but, at higher doses, also led to a reduction in tumor size mdpi.com. These in vivo studies provide invaluable information on the therapeutic potential of the derivatives and are essential for their progression toward clinical trials.

Chemoinformatic and Bioinformatics Strategies in Biological Activity Profiling

In modern drug discovery, chemoinformatic and bioinformatics strategies play a pivotal role in analyzing and predicting the biological activity of compounds. These computational approaches can accelerate the drug development process by prioritizing compounds for synthesis and testing, and by providing insights into their potential mechanisms of action and off-target effects.

Chemoinformatic analyses often involve the study of structure-activity relationships (SAR) on a large scale. By analyzing databases of compounds with known biological activities, it is possible to identify chemical scaffolds and physicochemical properties that are associated with desired therapeutic effects. For instance, an analysis of a curated cell-based database of 851 tubulin-microtubules system inhibitors revealed that the current inhibitors have limited molecular and scaffold diversity, highlighting the need for innovation in this area mdpi.com.

Bioinformatics tools are used to analyze biological data, such as gene expression profiles or protein interaction networks, to identify potential drug targets and to understand the biological pathways affected by a compound. In silico studies, such as molecular docking, can predict the binding mode of a compound to its target protein, providing insights that can guide the design of more potent and selective inhibitors. For example, in silico studies of coumarin derivatives showed good correlation with their in vitro antimicrobial activity against DNA gyrase nih.gov. Furthermore, in silico modeling can be used to predict the pharmacokinetic properties of compounds, such as their absorption, distribution, metabolism, and excretion (ADME), helping to identify candidates with favorable drug-like properties early in the discovery process mdpi.com.

Emerging Applications and Interdisciplinary Research

Potential in Material Science and Advanced Functional Materials

The pyridine (B92270) and nitrile functionalities within 5-(Methylamino)picolinonitrile suggest its potential as a building block for advanced functional materials. Pyridine-containing polymers are known for their diverse applications, including in electronic devices and as specialized coatings.

The incorporation of polar groups like the cyano and methylamino moieties can influence the photophysical and electronic properties of materials. For instance, in the field of organic light-emitting diodes (OLEDs), pyrimidine (B1678525) and pyridine derivatives are utilized as components of emissive and charge-transporting layers smolecule.comekb.eg. The nitrogen atom in the pyridine ring and the cyano group can provide sites for coordination with metal ions, opening possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or porous properties.

Furthermore, polymers derived from aminopyridine monomers have been synthesized and investigated for their unique properties. For example, poly(p-aminopyridine methacrylate) has been synthesized and its polymerization kinetics studied, indicating that aminopyridine moieties can be incorporated into polymer chains researchgate.net. The presence of the methylamino group in this compound offers a site for potential polymerization or for modifying the properties of existing polymers.

Below is a table summarizing the potential applications of picolinonitrile derivatives in material science, based on the functionalities present in this compound.

Material Class Potential Application Relevant Functional Groups
Functional PolymersMonomer for polymers with tailored electronic or optical properties.Methylamino, Pyridine, Nitrile
Organic ElectronicsComponent in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).Pyridine, Nitrile
Metal-Organic Frameworks (MOFs)Organic linker for the synthesis of porous materials for gas storage or catalysis.Pyridine, Nitrile

Role in Catalysis and Organic Methodologies

The structure of this compound suggests its utility in the field of catalysis, particularly as a ligand for transition metal-catalyzed reactions. Aminopyridine derivatives are well-established as effective ligands in a variety of catalytic transformations, including cross-coupling reactions which are fundamental in modern organic synthesis acs.orgnih.gov.

The nitrogen atom of the pyridine ring and the exocyclic methylamino group can act as a bidentate or monodentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity. Chiral aminopyridine derivatives have been successfully employed as catalysts in asymmetric synthesis, highlighting the potential for developing chiral versions of this compound for enantioselective transformations scispace.comacs.orgacs.orgresearchgate.net.

The development of "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) has demonstrated the effectiveness of such compounds as enantioselective nucleophilic catalysts scispace.com. This suggests that strategic modification of the this compound scaffold could lead to novel catalysts for asymmetric synthesis.

The table below outlines potential catalytic applications for aminopicolinonitrile structures.

Catalysis Type Potential Role of this compound Key Structural Features
Transition Metal CatalysisLigand for palladium, rhodium, or copper-catalyzed cross-coupling reactions.Pyridine nitrogen, Methylamino group
Asymmetric CatalysisScaffold for the development of chiral ligands or organocatalysts.Potential for chiral modification
Nucleophilic CatalysisAnalogue to DMAP-type catalysts for acylation and other reactions.Aminopyridine core

Interdisciplinary Studies at the Interface of Chemistry and Biology

The intersection of chemistry and biology offers a fertile ground for the application of novel heterocyclic compounds like this compound. The cyanopyridine moiety is a recognized pharmacophore found in a number of biologically active molecules. Derivatives of cyanopyridine have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents scispace.comresearchgate.net.

A significant area of research is the development of enzyme inhibitors. Cyanopyridine derivatives have shown inhibitory activity against various enzymes, including carbonic anhydrases and protein kinases nih.govacs.orgnih.govacs.orgresearchgate.net. For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have been identified as inhibitors of human carbonic anhydrase isozymes hCA I and hCA II acs.orgnih.govacs.org.

Protein kinases are another important class of drug targets, and cyanopyridine-based compounds have been designed and synthesized as kinase inhibitors. For example, novel cyanopyridine derivatives have been evaluated as PIM-1 kinase inhibitors, which are implicated in cancer proliferation nih.govresearchgate.net. The structure-activity relationship (SAR) studies of such inhibitors can provide insights into how the methylamino and nitrile groups of this compound might interact with biological targets nih.govmdpi.com. A study on 5-(pyrimidin-2-ylamino)picolinonitrile derivatives as CHK1 inhibitors for hematologic malignancies further underscores the potential of the picolinonitrile scaffold in designing potent and selective enzyme inhibitors nih.gov.

The table below summarizes the inhibitory activities of some cyanopyridine derivatives against various enzymes, illustrating the potential biological applications of this class of compounds.

Enzyme Target Cyanopyridine Derivative Class Observed Biological Activity
Carbonic Anhydrase I & II2-Amino-3-cyanopyridinesInhibition in the micromolar range acs.orgnih.govacs.org
PIM-1 Kinase2-Amino and 2-OxocyanopyridinesPotent inhibition, with some compounds in the submicromolar range nih.govresearchgate.net
Rho Kinase (ROCK)Pyridine-based inhibitorsDevelopment of potent and selective inhibitors nih.gov
Choline KinaseNon-symmetrical pyridinium (B92312) compoundsAntiproliferative and enzyme inhibitory effects mdpi.com
CHK1 Kinase5-(Pyrimidin-2-ylamino)picolinonitrilesPotent and selective inhibition nih.gov

Patent Landscape, Intellectual Property, and Future Research Directions

Analysis of Patent Literature and Intellectual Property Related to 5-(Methylamino)picolinonitrile and its Derivatives

An analysis of the patent literature reveals that this compound is rarely claimed as a standalone invention. Instead, its intellectual property significance lies in its role as a crucial intermediate or a core structural motif within larger, more complex patented molecules. The primary therapeutic areas where this scaffold is prominent are in the development of kinase inhibitors and androgen receptor modulators.

Patents in the realm of cancer therapeutics frequently feature the picolinonitrile moiety. For instance, derivatives have been investigated as androgen receptor modulators for the treatment of prostate cancer. googleapis.comgoogle.com In these cases, the picolinonitrile core is often substituted with other functional groups to optimize binding to the target protein and enhance the pharmacological profile of the compound.

A significant area of patent activity involves the incorporation of the this compound scaffold into inhibitors of checkpoint kinase 1 (CHK1), a key enzyme in the DNA damage response pathway and an important target in oncology. nih.gov For example, the discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile as a potent and selective CHK1 inhibitor highlights the value of the picolinonitrile core in achieving high affinity and selectivity. nih.gov A 2024 review of recent patents for CHK1 inhibitors further underscores the continued interest in scaffolds containing picolinonitrile and related nitrogen-containing heterocycles. tandfonline.com These patents often claim a genus of compounds encompassing numerous variations on the core structure, with the this compound fragment providing a key interaction point with the target kinase.

The intellectual property landscape for protein kinase inhibitors is extensive and highly competitive. nih.govresearchgate.netmdpi.com Companies in this space often seek to patent not only the final active pharmaceutical ingredients but also the key intermediates and synthetic routes used in their manufacture. This strategy can create a protective halo around a particular drug candidate, making it more difficult for competitors to design around the existing patents or develop alternative synthetic pathways.

The following table provides a summary of representative patent filings and research articles that highlight the use of the this compound scaffold and its derivatives:

Compound/Derivative Class Therapeutic Target Key Findings/Application Representative Literature/Patent
Substituted PicolinonitrilesAndrogen ReceptorDevelopment of modulators for prostate cancer therapy.EP2368550B1 google.com
(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrileCheckpoint Kinase 1 (CHK1)Potent and selective inhibition for potential treatment of hematologic malignancies.European Journal of Medicinal Chemistry, 2019 nih.gov
Pyrimidine (B1678525) Bicyclic CompoundsCheckpoint Kinase 1 (CHK1)Development of selective oral inhibitors.CN-117777123-A tandfonline.com
Pyrazol-4-yl-pyridine DerivativesMuscarinic Acetylcholine Receptor M4Synthesis of potent and selective ligands for potential imaging and therapeutic applications.PubMed Central, Structure–activity relationship study nih.gov

Identification of Research Gaps and Challenges

Despite the successful incorporation of the this compound scaffold into advanced drug candidates, several research gaps and challenges remain. A primary challenge lies in the development of efficient and scalable synthetic routes to novel derivatives. While the core structure can be synthesized, the introduction of diverse substituents at various positions on the pyridine (B92270) ring can be complex and may require multi-step synthetic sequences. The development of more convergent and modular synthetic strategies would greatly facilitate the exploration of the chemical space around this scaffold.

Another significant challenge is achieving selectivity for the desired biological target. Kinases, for example, share a high degree of structural similarity in their ATP-binding sites, making the design of highly selective inhibitors a non-trivial task. While the this compound core can provide a strong anchor point, modifications to the appended functionalities are crucial for fine-tuning selectivity and avoiding off-target effects. A recurring issue in the development of kinase inhibitors is off-target inhibition of the hERG ion channel, which can lead to cardiotoxicity. acs.org Careful optimization of physicochemical properties such as lipophilicity and basicity is often required to mitigate this risk.

Furthermore, a deeper understanding of the structure-activity relationships (SAR) for this compound derivatives across a broader range of biological targets is needed. While its utility in kinase inhibition is well-documented, its potential for modulating other target classes remains relatively underexplored. Systematic screening of compound libraries based on this scaffold against a diverse panel of receptors, enzymes, and ion channels could uncover novel therapeutic opportunities.

Finally, there is a need for the development of more effective computational models to predict the binding affinity and selectivity of this compound derivatives. Improved in silico tools could help to prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process and reducing the reliance on resource-intensive high-throughput screening.

Future Prospects and Strategic Directions for Academic Research

The this compound scaffold represents a privileged structure in medicinal chemistry, and its future prospects in academic research are bright. A key strategic direction will be the continued exploration of this scaffold in the design of next-generation kinase inhibitors. As our understanding of the kinome and its role in disease deepens, there will be a growing demand for novel inhibitors with improved selectivity and resistance-breaking profiles. Academic labs are well-positioned to contribute to this effort by developing innovative synthetic methodologies and employing structure-based drug design approaches to create novel derivatives.

Another promising avenue for academic research is the use of the this compound scaffold as a platform for the development of chemical probes to interrogate biological pathways. The ability to generate potent and selective ligands for specific proteins makes this scaffold an excellent starting point for the design of fluorescently labeled probes, affinity matrices, and other tools for chemical biology research. These probes can be invaluable for target validation, biomarker discovery, and elucidating the downstream effects of protein modulation.

The field of medicinal chemistry is continually evolving, with the emergence of new technologies and therapeutic modalities. nih.gov There is an opportunity for academic researchers to apply these cutting-edge approaches to the this compound scaffold. For example, the principles of fragment-based drug discovery could be used to identify small molecular fragments that bind to a target of interest, which could then be elaborated using the this compound core as a central scaffold. Additionally, the application of artificial intelligence and machine learning algorithms could aid in the design of novel derivatives with optimized properties. umich.edu

Finally, there is significant potential for academic research to explore the application of this compound derivatives in therapeutic areas beyond oncology. The versatility of this scaffold suggests that it could be adapted to target a wide range of proteins implicated in inflammatory, infectious, and neurodegenerative diseases. Collaborative efforts between synthetic chemists, pharmacologists, and disease biologists will be essential to unlock the full therapeutic potential of this promising chemical entity.

Q & A

Basic: What are the standard synthetic routes for 5-(Methylamino)picolinonitrile, and what reaction conditions are critical for optimal yield?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions starting from halogenated picolinonitrile precursors. For example:

  • Step 1: React 5-chloropicolinonitrile with methylamine under reflux in a polar aprotic solvent (e.g., DMSO) at 80–100°C for 12–24 hours .
  • Step 2: Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) .
    Critical parameters include:
  • Catalyst use: Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency.
  • Solvent choice: Polar solvents enhance methylamine solubility and reaction kinetics .
  • Reaction monitoring: TLC or HPLC ensures intermediate conversion and minimizes side products .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy:
    • ¹H NMR: Peaks at δ 2.8–3.1 ppm (N–CH₃) and δ 6.5–7.5 ppm (pyridine protons) confirm substitution patterns .
    • ¹³C NMR: A nitrile carbon signal near δ 115–120 ppm validates the cyano group .
  • Mass spectrometry: ESI-MS or HRMS provides molecular ion confirmation (calculated [M+H]⁺: ~164.1 g/mol) .
  • IR spectroscopy: Absorbance at ~2230 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N–H stretch) .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound across different studies?

Answer:
Contradictions often arise from variations in:

  • Reaction conditions: Compare solvent polarity (e.g., DMF vs. THF), temperature, and catalyst systems .
  • Purity: Impurities (e.g., residual methylamine) can alter reactivity; validate via HPLC purity >95% .
  • Analytical sensitivity: Use high-resolution techniques (e.g., X-ray crystallography) to confirm regioisomeric products .
    Case study: Conflicting nitrile reactivity in nucleophilic additions was resolved by optimizing solvent (acetonitrile vs. DMSO) and verifying product stereochemistry via NOESY .

Advanced: What strategies are recommended for optimizing the regioselectivity of this compound in heterocyclic ring-forming reactions?

Answer:
Regioselectivity depends on:

  • Electronic effects: The methylamino group directs electrophiles to the para position of the pyridine ring. Use DFT calculations to predict charge distribution .
  • Catalytic systems: Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) favor C-3 functionalization; optimize ligand choice (e.g., XPhos) .
  • Temperature control: Lower temperatures (0–25°C) reduce kinetic byproducts in cycloadditions .
    Example: In [3+2] cycloadditions, regioselective formation of triazoles was achieved using Cu(I) catalysts at 50°C .

Advanced: How should researchers design bioactivity studies for this compound, including target identification and assay validation?

Answer:
Step 1: Target prioritization

  • Computational screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs .
    Step 2: In vitro assays
  • Enzyme inhibition: Measure IC₅₀ values via fluorometric assays (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity: Use MTT assays (IC₅₀ ~10–50 µM expected for anticancer activity) with positive controls (e.g., doxorubicin) .
    Step 3: Validation
  • Selectivity profiling: Test against off-targets (e.g., CYP450 isoforms) to rule out non-specific effects .

Advanced: What methodologies are effective for analyzing metabolic stability and degradation pathways of this compound?

Answer:

  • In vitro metabolism: Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for oxidative metabolites (e.g., N-oxide formation) .
  • Degradation studies:
    • Hydrolytic stability: Expose to pH 1–13 buffers; quantify degradation products (e.g., hydrolysis of nitrile to amide) .
    • Photostability: Use ICH Q1B guidelines (UV light, 1.2 million lux hours) to assess photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.